molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9

7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Numéro de catalogue: B035170
Numéro CAS: 105679-22-9
Poids moléculaire: 214.06 g/mol
Clé InChI: JLZUUGCTPRPFKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse biological activities and synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzoxazine compound .

Industrial Production Methods

Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Chemical Formula : C₈H₈BrNO
  • Molecular Weight : Approximately 214.06 g/mol
  • Structural Characteristics : The compound features a unique oxazine ring structure with a bromine atom at the 7-position, which influences its reactivity and biological activity.

Anticancer Research

One of the most significant applications of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine lies in its potential as an anticancer agent.

Key Findings:

  • Cell Culture Studies : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) cells. Researchers observed reduced cell viability and increased apoptosis upon treatment with varying concentrations of the compound.
  • Molecular Docking Studies : Computational simulations indicate that this compound interacts favorably with key proteins involved in cancer pathways, such as the epidermal growth factor receptor (EGFR). These studies help elucidate the mechanism of action and guide structural modifications to enhance efficacy.

Synthetic Utility

The compound is also significant in organic chemistry due to its versatile synthetic routes.

Synthesis Methods:

  • One-Pot Regioselective Synthesis : Researchers have developed efficient methods for synthesizing this compound through one-pot reactions involving appropriate starting materials and reagents.
  • Optimization Techniques : Various reaction conditions (solvents, catalysts, temperature) are fine-tuned to improve yields during synthesis. For example, using sodium cyanoborohydride in tetrahydrofuran at elevated temperatures has shown promising results .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable candidate for further research and development .

Activité Biologique

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis methods, case studies, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 105679-22-9
  • Molecular Formula : C8H8BrNO
  • Molecular Weight : 214.06 g/mol
  • Purity : Typically ≥95%

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

Method Conditions Yield
One-pot regioselective synthesisTHF, acetic acid, sodium cyanoborohydride at 70°CVaries

These methods require careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell growth and induce apoptosis in:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)
  • A549 cells (lung cancer)
  • PC3 cells (prostate cancer)

Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction may have implications for drug metabolism and potential drug-drug interactions .

Study 1: Antiproliferative Activity

A study investigated the effects of varying concentrations of this compound on cancer cell lines. The results showed:

Cell Line IC50 (µM) Effect
HeLa15Significant growth inhibition
MCF-712Induction of apoptosis
A54918Reduced cell viability
PC320Increased cell death

These findings suggest that the compound has potent anticancer properties across multiple types of cancer cells.

Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted to predict the binding affinity of this compound to various targets involved in cancer signaling pathways. The results indicated strong binding interactions with EGFR and other kinases critical for tumor growth .

Propriétés

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZUUGCTPRPFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592476
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105679-22-9
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetyl-7-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (9.5 g, Reference Example 13) in methanol (200 ml) was treated with aqueous sodium hydroxide (50 ml, 3M) was stirred at 50° C. for 2 hours. The mixture was evaporated to low bulk, then diluted with water (100 ml) and then extracted three times with dichloromethane (200 ml). The combined extracts were dried over magnesium sulphate then evaporated to give the title compound (6.0 g) as a brown oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.